molecular formula C28H33N5O2 B2467273 8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 851943-33-4

8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2467273
CAS No.: 851943-33-4
M. Wt: 471.605
InChI Key: QZBJNBLFFYAZBU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex, given the presence of multiple rings and functional groups . The piperidine and purine rings, along with the various substituents, would contribute to the overall three-dimensional shape of the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure . Factors such as its size, shape, and the nature of its functional groups would all play a role in determining properties such as its solubility, stability, and reactivity .

Mechanism of Action

The mechanism of action of this compound is not clear from the available information . It’s possible that it could interact with various biological targets, given the presence of structural elements common to many biologically active compounds .

Properties

CAS No.

851943-33-4

Molecular Formula

C28H33N5O2

Molecular Weight

471.605

IUPAC Name

8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)purine-2,6-dione

InChI

InChI=1S/C28H33N5O2/c1-30-26-25(27(34)31(2)28(30)35)33(18-15-21-9-5-3-6-10-21)24(29-26)20-32-16-13-23(14-17-32)19-22-11-7-4-8-12-22/h3-12,23H,13-20H2,1-2H3

InChI Key

QZBJNBLFFYAZBU-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCC(CC3)CC4=CC=CC=C4)CCC5=CC=CC=C5

solubility

not available

Origin of Product

United States

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